molecular formula C17H11ClO2 B2399749 2-Chloro-5-(naphthalen-1-yl)benzoic acid CAS No. 1262009-68-6

2-Chloro-5-(naphthalen-1-yl)benzoic acid

Cat. No. B2399749
CAS RN: 1262009-68-6
M. Wt: 282.72
InChI Key: GPUXFANAURCFNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-5-(naphthalen-1-yl)benzoic acid” is a chemical compound with the CAS RN®: 1262009-68-6 . It is used for various scientific studies due to its unique structure.


Molecular Structure Analysis

The linear formula of “2-Chloro-5-(naphthalen-1-yl)benzoic acid” is C18H13ClO2 . More detailed structural information might be available in specialized databases or scientific literature.


Physical And Chemical Properties Analysis

The molecular weight of “2-Chloro-5-(naphthalen-1-yl)benzoic acid” is 282.72 . More detailed physical and chemical properties might be available in specialized databases or scientific literature.

Scientific Research Applications

Biological Potential of Indole Derivatives

Indole derivatives, which can be synthesized using 2-Chloro-5-(naphthalen-1-yl)benzoic acid, possess various biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This wide range of activities has sparked interest among researchers to synthesize a variety of indole derivatives.

Synthesis of Thiazole Derivatives

2-Chloro-5-(naphthalen-1-yl)benzoic acid can be used in the synthesis of thiazole derivatives. Thiazoles are a class of heterocyclic compounds that have applications in pharmacology such as allergies, schizophrenia, hypertension, anti-HIV, anti-bacterial, anti-thrombotic activity, anti-protozoal, anti-helminthic, and anti-microbial . Furthermore, 2-aminothiazoles exhibit potential activity in many human cancer cell lines .

Antibacterial Activity

Compounds synthesized using 2-Chloro-5-(naphthalen-1-yl)benzoic acid have shown in vitro antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) and S. aureus ATCC 29213 .

Synthesis of Diethyl (α-azido (benzamido)methyl)phosphonate

2-Chloro-5-(naphthalen-1-yl)benzoic acid can be used in the synthesis of diethyl (α-azido (benzamido)methyl)phosphonate . This compound is obtained under dehydrating operating conditions of neutral pH, with an overall yield of 85% .

Versatile Chemical Compound

2-Chloro-5-(naphthalen-1-yl)benzoic acid is a versatile chemical compound used in various scientific studies. Its unique structure allows for diverse applications, making it an essential component in numerous research endeavors.

Synthesis of Schiff Bases

2-Chloro-5-(naphthalen-1-yl)benzoic acid can be used in the synthesis of Schiff bases . These compounds have been characterized by X-ray diffraction, NMR, IR and UV‒Vis spectral techniques and compared with similar molecules in the literature .

properties

IUPAC Name

2-chloro-5-naphthalen-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClO2/c18-16-9-8-12(10-15(16)17(19)20)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPUXFANAURCFNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC(=C(C=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(naphthalen-1-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.